![molecular formula C25H27N3O4 B2864733 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 887224-45-5](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound characterized by its unique structural attributes. This compound is part of the broader class of benzofuro-pyrimidine derivatives, known for their varied applications across scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide generally involves a multi-step process. This starts with the preparation of benzofuro-pyrimidine core structures, which is followed by functionalization at specific sites to introduce the butyl and acetamide groups. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the selective formation of the desired product.
Industrial Production Methods: : Industrial synthesis might leverage high-throughput continuous flow systems to optimize yield and purity. These methods prioritize efficiency and scalability, making them suitable for producing large quantities required for extensive research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: : The presence of specific functional groups like the dioxo units can make the compound susceptible to oxidation under certain conditions, potentially altering its chemical and pharmacological properties.
Reduction: : The compound can also undergo reduction, often involving reagents like hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl groups.
Common Reagents and Conditions: : Reagents such as hydrogen gas for reductions, potassium permanganate for oxidations, and nucleophiles like amines or halides for substitution reactions are commonly used.
Major Products: : The reactions typically result in derivatives of the original compound, each with potentially different biological or chemical activities based on the nature of the functional groups introduced or modified.
Scientific Research Applications
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its biological activities are of significant interest, particularly in understanding its interactions with biological macromolecules.
Medicine: : The compound is explored for its potential therapeutic effects. Studies often focus on its role as an inhibitor or modulator of specific enzymes or receptors.
Industry: : It might be used in the development of new materials or as a specialty chemical in different industrial processes.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets and Pathways: : It is believed to target specific enzymes or receptors within biological systems, modulating their activity. This interaction could involve binding to active sites or altering the conformation of target proteins, thereby influencing biological pathways.
Mechanistic Insights: : Understanding the precise mechanism requires detailed studies, including molecular docking and kinetic experiments to delineate how the compound interacts at the molecular level and its subsequent effects on cellular processes.
Comparison with Similar Compounds
When compared to other benzofuro-pyrimidine derivatives:
Uniqueness: : The specific substitution pattern of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide imparts unique properties that might make it more effective or selective in certain applications.
Similar Compounds: : Compounds like 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide or 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide share structural similarities but differ in their substituents, which can influence their respective chemical reactivities and biological activities.
And that’s the fascinating scoop on this compound. Anything else you’re curious about?
Properties
CAS No. |
887224-45-5 |
|---|---|
Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.508 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-6-14-27-24(30)23-22(18-12-7-8-13-19(18)32-23)28(25(27)31)15-20(29)26-21-16(3)10-9-11-17(21)5-2/h7-13H,4-6,14-15H2,1-3H3,(H,26,29) |
InChI Key |
CJBDCMLDXTVDCL-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


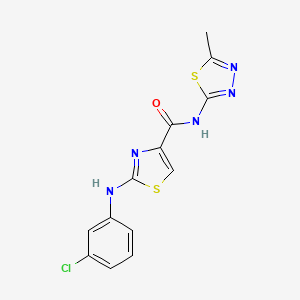
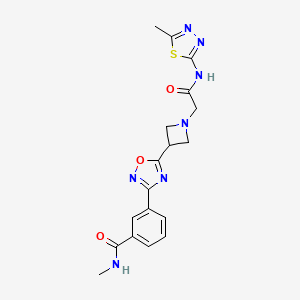
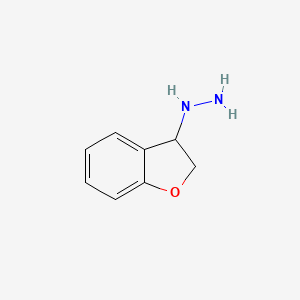

triazin-4-one](/img/structure/B2864654.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)
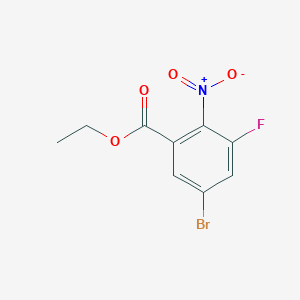
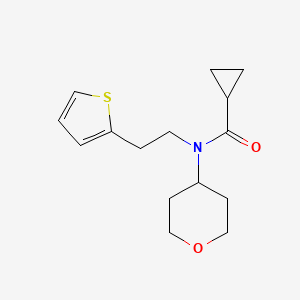
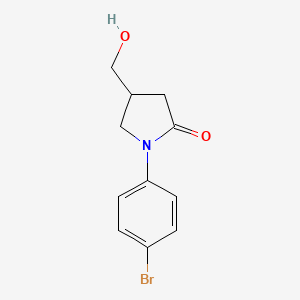
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B2864671.png)
![4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2864672.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864673.png)
